molecular formula C11H25N B14433193 N-(3-Methylbutyl)hexan-1-amine CAS No. 78579-60-9

N-(3-Methylbutyl)hexan-1-amine

Cat. No.: B14433193
CAS No.: 78579-60-9
M. Wt: 171.32 g/mol
InChI Key: PQLZIHIKBARHEC-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)hexan-1-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a hexyl chain attached to the nitrogen atom, with a 3-methylbutyl group as a substituent. Amines are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylbutyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 3-methylbutyl bromide with hexylamine in the presence of a base like sodium hydroxide can yield this compound .

Another method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4). For example, the reduction of 3-methylbutylhexanenitrile can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-Methylbutyl)hexan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: Amines play a crucial role in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound is used in the development of novel drugs, such as receptor ligands and enzyme inhibitors.

    Industry: Amines are utilized in the production of polymers, catalysts, and functional materials.

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)hexan-1-amine involves its interaction with molecular targets and pathways. Amines can act as nucleophiles, participating in various chemical reactions. They can also form hydrogen bonds and coordinate with metal ions, influencing their reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylbutyl)hexan-1-amine is unique due to its specific substituent groups, which can influence its reactivity and applications. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar amines .

Properties

CAS No.

78579-60-9

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-(3-methylbutyl)hexan-1-amine

InChI

InChI=1S/C11H25N/c1-4-5-6-7-9-12-10-8-11(2)3/h11-12H,4-10H2,1-3H3

InChI Key

PQLZIHIKBARHEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCC(C)C

Origin of Product

United States

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